molecular formula C18H17ClF3N7O B214882 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Cat. No. B214882
M. Wt: 439.8 g/mol
InChI Key: DQDLCWMOMOWXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases, including cancer and inflammation. This molecule has gained significant attention from the scientific community due to its potential therapeutic benefits and unique chemical structure.

Mechanism of Action

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of a protein called p38 MAP kinase, which is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of p38 MAP kinase, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth of cancer cells, and reducing the production of cytokines, which are involved in various inflammatory processes. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in preclinical studies, indicating its potential therapeutic benefits. However, one limitation of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, including the development of new drugs based on its chemical structure, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic benefits in other diseases. Furthermore, the development of new methods for the synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine and its derivatives could lead to the discovery of new and more effective drugs.

Synthesis Methods

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine involves several steps, including the reaction of 4-chloroaniline with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(trifluoromethyl)-2-chloropyrimidine to form 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine. The final step involves the reaction of 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine with 3,5-dimethylmorpholine to form 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.

Scientific Research Applications

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and inflammation. In preclinical studies, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

properties

Product Name

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Molecular Formula

C18H17ClF3N7O

Molecular Weight

439.8 g/mol

IUPAC Name

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C18H17ClF3N7O/c1-10-8-30-9-11(2)28(10)17-23-7-14(15(24-17)18(20,21)22)16-25-26-27-29(16)13-5-3-12(19)4-6-13/h3-7,10-11H,8-9H2,1-2H3

InChI Key

DQDLCWMOMOWXHC-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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